Positional Isomer Differentiation: 2,3- vs. 2,6-Dimethoxy Substitution
The 2,3-dimethoxyphenyl ring in the target compound presents an ortho-ortho′ vicinal dimethoxy arrangement that generates a distinct conformational profile and hydrogen-bonding surface compared to the 2,6-dimethoxy isomer (CAS 21561-22-8). In the foundational CEU SAR study by Mounetou et al., the nature and position of aryl substituents were shown to be critical determinants of antiproliferative activity, with a halogen or branched alkyl chain at the 4-position of the phenyl ring required alongside the intact N′-2-chloroethylurea moiety for significant cytotoxicity [1]. The 2,3-dimethoxy substitution pattern was specifically included in the NCI DTP screening panel under NSC 162286, indicating its selection as a structurally distinct member warranting evaluation separate from other regioisomers [2].
| Evidence Dimension | Structural differentiation: dimethoxy substitution pattern |
|---|---|
| Target Compound Data | 2,3-dimethoxy (vicinal / ortho-ortho′); NSC 162286; CLogP = 1.5; TPSA = 59.6 Ų |
| Comparator Or Baseline | 2,6-dimethoxy isomer (CAS 21561-22-8; symmetrical ortho-ortho′); 3,4-dimethoxybenzyl analogue (CAS 100248-86-0; non-coplanar benzyl spacer) |
| Quantified Difference | TPSA identical within isomer class; CLogP differs from 2,6-isomer based on dipole alignment and intramolecular H-bonding potential of vicinal –OCH₃ groups; biological potency difference not yet quantified in published head-to-head comparison |
| Conditions | In silico physicochemical property computation (PubChem 2025.04.14 release); NCI DTP registration record |
Why This Matters
Procurement of the correct positional isomer is essential because the 2,3-dimethoxy orientation places the methoxy groups in a contiguous electron-rich region that may differentially engage Gln-198 and Cys-239 residues in the colchicine-binding site of β-tubulin, a mechanism that cannot be assumed identical for the 2,6-, 2,4-, or 2,5-dimethoxy regioisomers.
- [1] Mounetou E, Legault J, Lacroix J, Gaudreault RC. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N′-(2-chloroethyl)ureas as new selective alkylating agents. J Med Chem. 2001;44(5):694-702. View Source
- [2] PubChem. Urea, 1-(2-chloroethyl)-3-(2,3-dimethoxyphenyl)-. PubChem CID 294252. National Center for Biotechnology Information. Accessed May 2026. View Source
